molecular formula C23H23N3O5S2 B2704418 N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207014-59-2

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2704418
CAS No.: 1207014-59-2
M. Wt: 485.57
InChI Key: PTOXYAMRXRPCRQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethylphenyl group and a thiophene ring linked to a 3,4-dimethoxyphenyl moiety via a methylated sulfonamide bridge. The 1,2,4-oxadiazole ring is notable for its metabolic stability and electron-withdrawing properties, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-14-6-7-16(12-15(14)2)22-24-23(31-25-22)21-20(10-11-32-21)33(27,28)26(3)17-8-9-18(29-4)19(13-17)30-5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOXYAMRXRPCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dimethoxy and dimethyl substitution on the phenyl rings.
  • Oxadiazole moiety , which is often associated with various pharmacological activities.
  • Thiophene and sulfonamide groups , which contribute to its reactivity and biological interactions.

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of approximately 398.48 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the oxadiazole moiety suggests potential interactions with various receptors, possibly influencing cell signaling pathways.
  • Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : MTT assays have shown that related compounds can reduce cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds often fall below 30 µM, indicating potent activity .

Antimicrobial Activity

Research has demonstrated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been investigated through various assays:

  • Inhibition of Nitric Oxide Production : Studies using LPS-stimulated RAW 264.7 macrophages showed significant inhibition of nitric oxide production at concentrations as low as 10 µM .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines. The results demonstrated that modifications in the phenyl rings significantly influenced cytotoxicity, with certain derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial activity of thiophene-based compounds, revealing that those with methoxy substitutions exhibited enhanced activity against resistant bacterial strains .

Data Summary

Activity TypeTest MethodResults (IC50/MIC)References
AnticancerMTT Assay<30 µM
AntimicrobialBroth Microdilution16-64 µg/mL
Anti-inflammatoryNO Production AssayEffective at 10 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name / Identifier Core Heterocycle Key Substituents Sulfonamide Linkage Potential Pharmacological Implications
Target Compound 1,2,4-oxadiazole 3,4-dimethylphenyl, 3,4-dimethoxyphenyl, methylthiophene N-methylthiophene-sulfonamide Enhanced metabolic stability (oxadiazole); possible dual-target activity (dimethoxy/dimethyl groups)
N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole Allyl group, thiophen-2-yl, 3,4-dimethoxyphenyl Acetamide-thioether linkage Lower metabolic stability (triazole susceptibility to oxidation); potential antifungal/antiviral activity
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4,5-dihydropyrazole 2-methylphenyl, isobutyryl, methanesulfonamide Methanesulfonamide Improved solubility (pyrazole); possible anti-inflammatory or kinase inhibition (sulfonamide)

Key Observations :

  • The 1,2,4-oxadiazole core in the target compound offers superior metabolic stability compared to the 1,2,4-triazole in , which is prone to oxidative degradation.
  • The dihydropyrazole in introduces conformational rigidity, which may improve target selectivity but lacks the electronic effects conferred by the oxadiazole’s aromatic system.
Pharmacological Implications
  • Target Compound : The combination of sulfonamide and oxadiazole motifs suggests dual functionality—sulfonamides often inhibit carbonic anhydrases or kinases, while oxadiazoles modulate GABA receptors or nitric oxide synthase.
  • Compound : The triazole-thiophene system aligns with antifungal agents (e.g., fluconazole analogs), but the acetamide-thioether linkage may reduce bioavailability compared to the sulfonamide group.
  • Compound : The dihydropyrazole-methanesulfonamide structure resembles COX-2 inhibitors (e.g., celecoxib), though the absence of a trifluoromethyl group may limit potency.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclic coupling, whereas and compounds employ simpler alkylation/acylation routes.
  • Biological Data Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
  • Optimization Potential: Introducing polar groups (e.g., hydroxyl or carboxyl) to the dimethylphenyl substituents could mitigate solubility issues while retaining target affinity.

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